molecular formula C9H19Cl2N3 B3089118 [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 1189898-55-2

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

Cat. No.: B3089118
CAS No.: 1189898-55-2
M. Wt: 240.17 g/mol
InChI Key: RQBRMAXXMQIJRE-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C9H19Cl2N3 and a molecular weight of 240.17 g/mol . This compound is part of the imidazole family, which is known for its versatility and utility in a number of applications .

Mechanism of Action

Target of Action

The primary targets of [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Given its structural similarity to other imidazole derivatives, it might be involved in pathways related to these compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It may be used in the production of materials with specific properties, such as catalysts or polymers.

Comparison with Similar Compounds

Similar Compounds

  • [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
  • {1-(Cyclopropylmethyl)-1H-imidazol-2-ylmethyl}amine dihydrochloride

Uniqueness

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

IUPAC Name

1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBRMAXXMQIJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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